molecular formula C10H9ClN2O2S B2605114 4-Amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride CAS No. 2243507-44-8

4-Amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride

Cat. No. B2605114
CAS RN: 2243507-44-8
M. Wt: 256.7
InChI Key: IFDKWFMKSUMJKY-UHFFFAOYSA-N
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Description

“4-Amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride” is a compound with the CAS Number: 2243507-44-8. It has a molecular weight of 256.71 . This compound belongs to the class of organic compounds known as salicylic acids, which are ortho-hydroxylated benzoic acids .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H8N2O2S.ClH/c11-8-2-1-6 (10 (13)14)5-7 (8)9-12-3-4-15-9;/h1-5H,11H2, (H,13,14);1H . This indicates the presence of a thiazole ring, an amino group, and a benzoic acid group in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at room temperature . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis of Anti-inflammatory Compounds

Thiazole derivatives have been explored for their anti-inflammatory properties. For instance, Lynch et al. (2006) synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, revealing that hydrochloride salts of certain derivatives exhibited anti-inflammatory activity. This suggests that similar thiazole compounds, such as 4-Amino-3-(1,3-thiazol-2-yl)benzoic acid; hydrochloride, could potentially be developed as anti-inflammatory agents (Lynch et al., 2006).

Applications in Material Science

Benzoic acid derivatives have been investigated for doping polyaniline, a conducting polymer, to enhance its electrical properties. Amarnath and Palaniappan (2005) reported that doping polyaniline with benzoic acid and its derivatives significantly increased the conductivity of the polymer. This research area could be extended to explore the use of 4-Amino-3-(1,3-thiazol-2-yl)benzoic acid; hydrochloride as a novel dopant for conducting polymers, potentially leading to materials with improved electrical characteristics (Amarnath & Palaniappan, 2005).

Novel Fluorescent Probes

Thiazole and benzothiazole derivatives have been used to design fluorescent probes for bioimaging and sensing applications. Yu et al. (2018) developed a benzothiazole-based fluorescent probe for cysteine detection in living cells. Given the structural similarities, 4-Amino-3-(1,3-thiazol-2-yl)benzoic acid; hydrochloride could potentially be utilized in the synthesis of new fluorescent probes for detecting specific biomolecules or ions within biological systems (Yu et al., 2018).

Antimicrobial Agents

Research on thiazole compounds also extends to the development of antimicrobial agents. Deohate et al. (2013) synthesized bis-benzothiazole derivatives with significant antimicrobial activity. This indicates that 4-Amino-3-(1,3-thiazol-2-yl)benzoic acid; hydrochloride could serve as a precursor or component in the synthesis of new antimicrobial agents with potential applications in medicine and agriculture (Deohate et al., 2013).

Mechanism of Action

The mechanism of action of “4-Amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride” is not explicitly mentioned in the available resources. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and a signal word "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for “4-Amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride” could involve further exploration of its biological activities and potential applications in various fields. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These properties suggest potential applications in pharmaceutical and medicinal chemistry.

properties

IUPAC Name

4-amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S.ClH/c11-8-2-1-6(10(13)14)5-7(8)9-12-3-4-15-9;/h1-5H,11H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDKWFMKSUMJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=NC=CS2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride

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